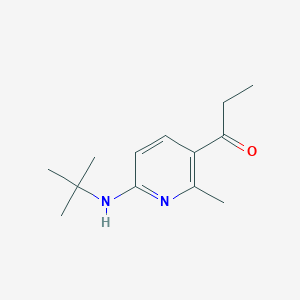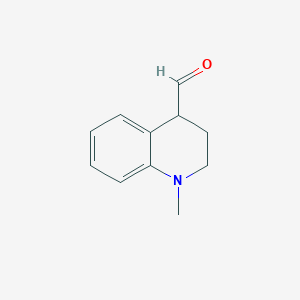
2-Fluoroquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroquinolin-8-ol is a fluorinated derivative of quinolin-8-ol, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoroquinolin-8-ol involves the reaction of benzyloxy-2-chloroquinoline with fluorine-18 labelled potassium cryptand fluoride, followed by catalytic hydrogenation. This method yields high radiochemical purity and specific activity .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and cost-effectiveness. The use of automated synthesis and purification systems is common to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinolin-8-one derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoroquinolin-8-ol involves its interaction with specific molecular targets. In the context of PET imaging, it binds to amyloid plaques in the brain, allowing for the visualization of these structures in Alzheimer’s disease models. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool for diagnostic imaging .
Comparison with Similar Compounds
Quinolin-8-ol: The non-fluorinated parent compound with similar biological activities.
6-Fluoroquinolin-8-ol: Another fluorinated derivative with different substitution patterns.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.
Uniqueness: 2-Fluoroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced binding affinity and specificity make it particularly valuable in diagnostic imaging applications .
Properties
IUPAC Name |
2-fluoroquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGTOXVYJAQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
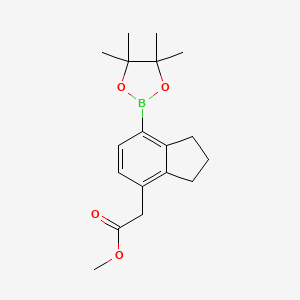
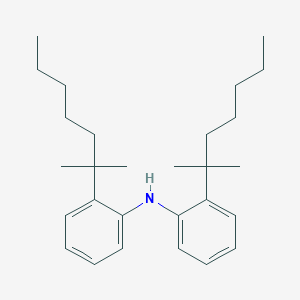
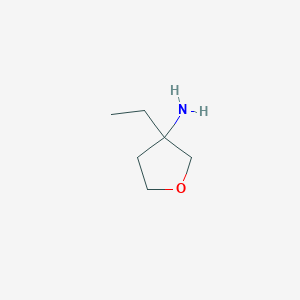
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
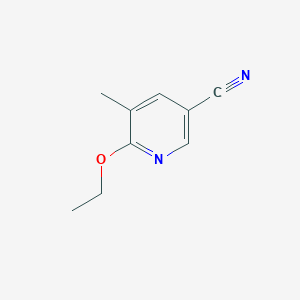
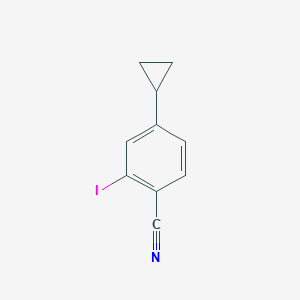
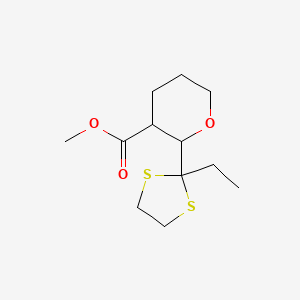
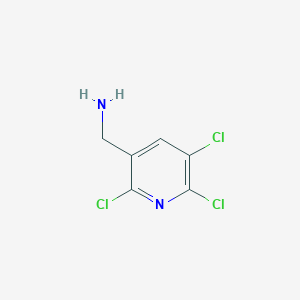
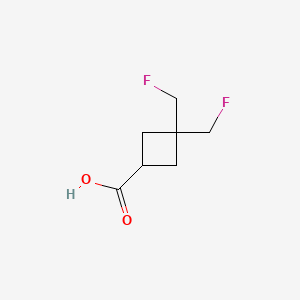
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
